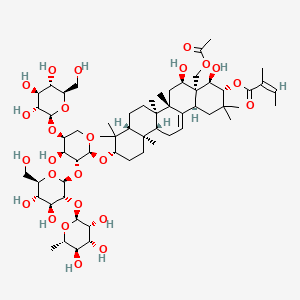

Foenumoside B

Description

Properties

Molecular Formula |

C60H96O25 |

|---|---|

Molecular Weight |

1217.4 g/mol |

IUPAC Name |

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(acetyloxymethyl)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C60H96O25/c1-12-25(2)50(75)85-49-48(74)60(24-77-27(4)63)29(19-55(49,5)6)28-13-14-34-57(9)17-16-36(56(7,8)33(57)15-18-58(34,10)59(28,11)20-35(60)64)82-53-46(40(68)32(23-76-53)81-52-45(73)42(70)38(66)30(21-61)79-52)84-54-47(43(71)39(67)31(22-62)80-54)83-51-44(72)41(69)37(65)26(3)78-51/h12-13,26,29-49,51-54,61-62,64-74H,14-24H2,1-11H3/b25-12-/t26-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1 |

InChI Key |

KVLOEUJTCWCQEM-JAWZDEPWSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)C)COC(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Foenumoside B: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foenumoside B is a triterpene saponin isolated from the plant Lysimachia foenum-graecum.[1] This document provides a detailed overview of its chemical structure, biological activities, and the underlying molecular mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, the signaling pathway influenced by this compound is visually represented to aid in understanding its mode of action.

Chemical Structure and Identifiers

This compound is a complex triterpene saponin. Its chemical identity is established by the following identifiers:

| Identifier | Value |

| Molecular Formula | C₆₀H₉₆O₂₅ |

| CAS Number | 877661-00-2 |

| SMILES | CC(OC[C@]12--INVALID-LINK--OC(/C(C)=C\C)=O)C">C@([H])C3=CC--INVALID-LINK--(--INVALID-LINK--O[C@H]5--INVALID-LINK--O[C@@H]6O--INVALID-LINK--O)O)CO)O)O[C@H]7--INVALID-LINK--CO)O)O)O[C@H]8--INVALID-LINK--C)O)O)O)C)([H])CC9)C">C@@([H])[C@]9(C)[C@@]3(C[C@H]1O)C)=O |

Chemical Structure Diagram:

Figure 1: Chemical structure of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-obesity effects. It functions by activating AMP-activated protein kinase (AMPK) signaling, which in turn inhibits peroxisome proliferator-activated receptor gamma (PPARγ)-induced adipogenesis and shifts lipid metabolism towards lipolysis.[1]

| Parameter | Value | Cell Line/Model | Source |

| IC₅₀ (Adipocyte Differentiation Inhibition) | 0.2 µg/mL | 3T3-L1 preadipocytes | [2][3] |

| In vivo Dosage (Anti-obesity) | 10 mg/kg/day for 6 weeks | High-fat diet-induced obese mice |

Signaling Pathway

This compound exerts its anti-adipogenic effects primarily through the activation of the AMPK signaling pathway. The simplified cascade is depicted below.

Figure 2: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

Objective: To determine the inhibitory effect of this compound on the differentiation of preadipocytes.

Methodology:

-

Cell Culture: 3T3-L1 preadipocytes were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation Induction: To induce differentiation, two-day post-confluent 3T3-L1 cells were stimulated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for two days.

-

This compound Treatment: The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin, and the cells were treated with various concentrations of this compound.

-

Quantification of Lipid Accumulation: After an additional two days, the extent of adipocyte differentiation was assessed by Oil Red O staining to visualize intracellular lipid accumulation. The stained lipid droplets were then quantified by spectrophotometry.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve of this compound concentration versus the inhibition of lipid accumulation.[2][3]

In Vivo Anti-Obesity Study in a High-Fat Diet Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in preventing high-fat diet-induced obesity.

Methodology:

-

Animal Model: Male C57BL/6J mice were used for the study.

-

Dietary Regimen: Mice were fed a high-fat diet (HFD) to induce obesity.

-

This compound Administration: A treatment group received oral administration of this compound at a dosage of 10 mg/kg of body weight per day for a period of six weeks. A control group received the vehicle.

-

Monitoring: Body weight and food intake were monitored regularly throughout the study.

-

Outcome Measures: At the end of the treatment period, various parameters were assessed, including:

-

Body weight gain.

-

Mass of white adipose tissues and the liver.

-

Blood levels of glucose and triglycerides.

-

Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver function.

-

-

Mechanism Analysis: To confirm the in vivo mechanism of action, the activation of AMPK signaling and the expression of genes involved in lipogenesis and lipolysis were analyzed in tissue samples.

Figure 3: Experimental workflows.

Conclusion

This compound is a potent natural compound with significant potential in the research and development of therapeutics for obesity and related metabolic disorders. Its well-defined chemical structure and the elucidated mechanism of action involving the AMPK signaling pathway provide a solid foundation for further investigation. The experimental protocols detailed herein offer a guide for researchers seeking to explore the pharmacological properties of this promising triterpene saponin.

References

Natural Sources of Foenumoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foenumoside B is a furostanol saponin, a class of steroidal glycosides, naturally occurring in the plant kingdom. This technical guide provides a comprehensive overview of the known natural sources of this compound, with a focus on its primary plant origin, Trigonella foenum-graecum L., commonly known as fenugreek. While research has identified a variety of steroidal saponins in fenugreek, this document will specifically collate the available technical information regarding this compound for researchers and professionals in drug development. Fenugreek seeds are known to contain a range of bioactive compounds, including saponins, which are of interest for their potential pharmacological activities.[1]

Primary Natural Source: Trigonella foenum-graecum L.

The principal natural source of this compound is the plant Trigonella foenum-graecum, a member of the Fabaceae family.[2][3][4] This annual herb is cultivated worldwide for its seeds and leaves, which are used as a spice, food, and in traditional medicine.[5] this compound is one of several furostanol saponins that have been isolated from fenugreek seeds.[2][4]

Quantitative Data on this compound Content

Precise quantitative data for this compound content across different varieties and plant parts of Trigonella foenum-graecum is not extensively documented in publicly available literature. Most studies have focused on the total saponin content or the quantification of the major sapogenin, diosgenin.

General findings on saponin content in fenugreek provide a broader context:

| Plant Part | Cultivar/Origin | Total Saponin Content (% dry weight) | This compound Content (% dry weight) | Reference |

| Seeds | Polish | 0.14 (as protodioscin) | Not specified | [6] |

| Seeds | Indian | Not specified | Not specified | [2][4] |

| Seeds | Egyptian | Not specified | Not specified | [3] |

| Seeds | General | 0.6 - 1.7 | Not specified | [1] |

It is important to note that the total saponin content can vary significantly based on the cultivar, geographical location, and cultivation conditions.

Experimental Protocols

General Extraction of Furostanol Saponins from Trigonella foenum-graecum Seeds

The following is a generalized protocol for the extraction of a crude saponin fraction from fenugreek seeds, which would contain this compound. Specific optimization is required for targeted isolation.

Materials:

-

Dried, powdered Trigonella foenum-graecum seeds

-

70% Methanol (MeOH)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator or lyophilizer

Procedure:

-

Weigh a known amount of finely ground fenugreek seeds.

-

Add 70% methanol to the seed powder in a suitable flask (e.g., a 1:10 solid to solvent ratio).

-

Stir the mixture on a magnetic stirrer at a controlled temperature (e.g., 60°C) for a defined period (e.g., 3 hours).

-

Repeat the extraction process on the plant residue to ensure maximum recovery.

-

Combine the methanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator or freeze-dry using a lyophilizer to obtain the crude saponin extract.[6]

General Workflow for Isolation and Identification of this compound

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a crude fenugreek extract.

Analytical Quantification of Steroidal Saponins by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

UV Detector or Evaporative Light Scattering Detector (ELSD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (General Example):

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with a small percentage of formic acid (e.g., 0.1%).

-

Gradient Program: A linear gradient starting with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection: UV detection at a low wavelength (e.g., 205 nm) may be possible for saponins lacking a strong chromophore. ELSD is a more universal detector for saponins.[6]

Quantification:

-

Quantification would be performed by constructing a calibration curve using an isolated and purified this compound standard of known concentration. The peak area of this compound in the sample chromatogram would then be used to determine its concentration by interpolation from the calibration curve.

Biosynthetic Pathway of Furostanol Saponins

This compound, as a steroidal saponin, is biosynthesized in Trigonella foenum-graecum through a complex series of enzymatic reactions. The general pathway originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The following diagram outlines the key stages in the biosynthesis of a furostanol saponin backbone.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and mechanisms of action for this compound have not been extensively elucidated in the scientific literature. Research on the biological activities of fenugreek extracts rich in saponins suggests potential roles in various cellular processes, but the direct effects of isolated this compound are yet to be fully characterized. Further investigation is required to determine the molecular targets and signaling cascades modulated by this specific compound.

Conclusion

This compound is a naturally occurring furostanol saponin primarily found in the seeds of Trigonella foenum-graecum. While the presence of this compound is established, there is a notable gap in the literature regarding its specific quantification in different fenugreek varieties and plant parts. Detailed protocols for the targeted isolation and quantification of this compound are also not widely published. The general methodologies for saponin extraction and analysis provided in this guide can serve as a foundation for developing more specific protocols. The biosynthetic pathway of this compound follows the general route of steroidal saponin synthesis in plants. Future research is warranted to fully elucidate the quantitative distribution, optimal extraction and isolation procedures, and the specific biological mechanisms of action of this compound to unlock its full potential for pharmaceutical and nutraceutical applications.

References

- 1. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal foodstuffs. IV. Fenugreek seed. (1): structures of trigoneosides Ia, Ib, IIa, IIb, IIIa, and IIIb, new furostanol saponins from the seeds of Indian Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicianal Foodstuffs. XVII. Fenugreek Seed. (3) : Structures of New Furostanol-Type Steroid Saponins, Trigoneosides Xa, Xb, XIb, XIIa, XIIb, and XIIIa, from the Seeds of Egyptian Trigonella foenum-graecum L. [jstage.jst.go.jp]

- 4. Medicinal Foodstuffs. IV. Fenugreek Seed. (1) : Structures of Trigoneosides Ia, Ib, IIa, IIb, IIIa, and IIIb, New Furostanol Saponins from the Seeds of Indian Trigonella foenum-graecum L. [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

Lysimachia foenum-graecum: A Promising Botanical Source of the Metabolic Regulator Foenumoside B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysimachia foenum-graecum Hance, a perennial herb traditionally used in Eastern medicine, is emerging as a significant natural source of Foenumoside B, a triterpene saponin with potent metabolic regulatory properties. This technical guide provides a comprehensive overview of L. foenum-graecum as a source of this compound, detailing its extraction, isolation, and pharmacological activity. The compound has been identified as a selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonist and an activator of AMP-activated protein kinase (AMPK) signaling, positioning it as a promising candidate for the development of novel therapeutics for obesity, type 2 diabetes, and related metabolic disorders. This document outlines key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and development.

Introduction

Metabolic syndrome, characterized by a cluster of conditions including obesity, insulin resistance, and dyslipidemia, represents a growing global health crisis. The search for novel, effective, and safe therapeutic agents to combat this multifaceted disorder is a key focus of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of new medicines. Lysimachia foenum-graecum, a plant with a history of use in traditional medicine for various ailments, has been scientifically validated as a source of bioactive compounds with significant therapeutic potential.[1] Among these, this compound has been identified as a key active component responsible for the plant's anti-obesity and anti-diabetic effects.[2]

This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals interested in the isolation and investigation of this compound from L. foenum-graecum. It consolidates available data on its extraction, biological activity, and mechanisms of action, providing a foundation for future preclinical and clinical development.

Quantitative Data on Bioactivity

This compound exhibits potent and selective inhibitory activity against PPARγ, a master regulator of adipogenesis. Its bioactivity, along with that of the crude Lysimachia foenum-graecum extract (LFE), has been quantified in several key studies. The following tables summarize the pertinent quantitative data.

Table 1: In Vitro Bioactivity of this compound and L. foenum-graecum Extract (LFE)

| Compound/Extract | Assay | Target | IC50 Value | Reference |

| This compound | Adipogenesis Assay | 3T3-L1 Preadipocytes | 0.2 µg/mL | [2] |

| This compound | PPARγ Transactivation | PPARγ | 7.63 µg/mL | [2][3] |

| L. foenum-graecum Extract (LFE) | PPARγ Transactivation | PPARγ | 22.5 µg/mL | [2][3] |

Table 2: In Vivo Effects of L. foenum-graecum Extract (LFE) in a High-Fat Diet (HFD) Induced Obesity Mouse Model

| Treatment | Dosage | Duration | Key Findings | Reference |

| This compound | 10 mg/kg/day (oral) | 6 weeks | Reduced body weight gain, suppressed lipid accumulation in adipose tissue and liver, lowered blood glucose and triglycerides. | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from L. foenum-graecum, based on established protocols for similar natural products.

Extraction of Total Saponins

-

Plant Material Preparation: Air-dry the aerial parts of Lysimachia foenum-graecum and grind them into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol. The n-butanol fraction will be enriched with saponins, including this compound.[4]

Isolation and Purification of this compound

-

Column Chromatography (Silica Gel): Subject the n-butanol fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1) to separate different fractions based on polarity.

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine the fractions containing the compound of interest (this compound).

-

Further Purification (Sephadex LH-20): For further purification, apply the combined fractions to a Sephadex LH-20 column using methanol as the mobile phase. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound can be achieved using a preparative HPLC system with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity assessment and quantification of this compound can be performed using an analytical HPLC system with a C18 column and a mobile phase of acetonitrile and water with UV detection.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR): Structural elucidation of this compound is achieved through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Signaling Pathways and Mechanisms of Action

This compound exerts its metabolic effects through two primary signaling pathways: the activation of AMP-activated protein kinase (AMPK) and the antagonism of Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Activation of AMPK Signaling

This compound activates AMPK, a central regulator of cellular energy homeostasis.[2] Activation of AMPK leads to the inhibition of anabolic pathways (e.g., lipogenesis) and the stimulation of catabolic pathways (e.g., fatty acid oxidation), ultimately leading to a reduction in lipid accumulation.

Antagonism of PPARγ Signaling

This compound acts as a selective antagonist of PPARγ, the master regulator of adipocyte differentiation.[2][3] By inhibiting PPARγ, this compound blocks the differentiation of preadipocytes into mature fat cells and suppresses the expression of genes involved in lipid storage.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Lysimachia foenum-graecum.

Conclusion and Future Directions

Lysimachia foenum-graecum represents a valuable natural source of this compound, a promising therapeutic lead for metabolic diseases. The dual mechanism of action, involving both AMPK activation and PPARγ antagonism, suggests a multifaceted approach to combating the complex pathophysiology of obesity and type 2 diabetes. While the extraction and isolation procedures are based on standard phytochemical techniques, further optimization to improve the yield and purity of this compound is warranted. The lack of specific quantitative yield data in the current literature highlights an area for future research that is critical for assessing the commercial viability of L. foenum-graecum as a raw material.

Future research should focus on:

-

Quantitative Yield Optimization: Systematic studies to determine the optimal extraction and purification conditions to maximize the yield of this compound.

-

Pharmacokinetic and Toxicological Studies: In-depth preclinical evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

-

Elucidation of Downstream Targets: Further investigation into the downstream molecular targets of this compound in both the AMPK and PPARγ signaling pathways.

-

Clinical Trials: Progression of this compound or standardized L. foenum-graecum extracts into clinical trials to evaluate their safety and efficacy in human subjects.

The information presented in this technical guide provides a solid foundation for the continued exploration of Lysimachia foenum-graecum and this compound as a novel therapeutic strategy for metabolic disorders.

References

- 1. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]

- 2. Suppression of Adipocyte Differentiation by this compound from Lysimachia foenum-graecum Is Mediated by PPARγ Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of Adipocyte Differentiation by this compound from Lysimachia foenum-graecum Is Mediated by PPARγ Antagonism | PLOS One [journals.plos.org]

- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Foenumoside B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foenumoside B is a naturally occurring triterpenoid saponin isolated from the plant Lysimachia foenum-graecum.[1][2] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. All quantitative data are summarized for clarity, and detailed methodologies for key experiments are provided to facilitate further research and development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | Not definitively reported in searched literature. | |

| Molecular Weight | Not definitively reported in searched literature. | |

| Melting Point | Not reported in searched literature. | |

| Solubility | Soluble in DMSO and dimethylformamide.[3] Solubility in PBS (pH 7.2) is approximately 2 mg/ml.[3] | MedchemExpress, Cayman Chemical |

| Appearance | Solid | [3] |

| Purity | ≥98% (as available commercially) | [3] |

| Storage | Store at -20°C for long-term stability.[3] | [3] |

Spectroscopic Data:

Detailed 1H-NMR, 13C-NMR, Mass Spectrometry, and IR data for this compound are not available in the public domain. The structural elucidation of similar flavonoid and saponin compounds typically involves a combination of these techniques.[4][5][6] For definitive structural confirmation and characterization of this compound, it is essential to acquire and interpret these spectra.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, primarily in the areas of inflammation and metabolic regulation.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced inflammatory response. The primary mechanism for this activity is the inactivation of the NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1) signaling pathways.

NF-κB Signaling Pathway:

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound is believed to interfere with this pathway, preventing NF-κB nuclear translocation and subsequent gene activation.

Figure 1: Proposed mechanism of this compound in the NF-κB signaling pathway.

Metabolic Regulation

This compound plays a role in metabolic regulation by activating AMP-activated protein kinase (AMPK) signaling.[1][2] This activation leads to the inhibition of adipogenesis (the formation of fat cells) and a shift in lipid metabolism towards lipolysis (the breakdown of fats).[1][2]

AMPK Signaling Pathway:

AMPK is a key energy sensor in cells. When activated during times of low energy (high AMP:ATP ratio), AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. By activating AMPK, this compound initiates a cascade that ultimately leads to reduced fat storage and increased fat burning. One of the key downstream effects of AMPK activation is the inhibition of PPARγ (peroxisome proliferator-activated receptor-gamma), a master regulator of adipogenesis.[2][7]

Figure 2: Role of this compound in the AMPK signaling pathway.

Experimental Protocols

Isolation and Purification of this compound

General Extraction Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound from Lysimachia foenum-graecum inhibits adipocyte differentiation and obesity induced by high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ukm.my [ukm.my]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Suppression of Adipocyte Differentiation by this compound from Lysimachia foenum-graecum Is Mediated by PPARγ Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction of Total Flavonoids from Lysimachia foenum-graecum Hance and Its Scavenging Capacity on Hydroxyl Free Radicials [rdzwxb.com]

Foenumoside B: A Technical Overview of its Molecular Properties, Bioactivity, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foenumoside B is a triterpene saponin isolated from the plant Lysimachia foenum-graecum. Emerging research has identified its potential as a bioactive compound with significant therapeutic implications, particularly in the fields of metabolic disorders and inflammation. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its study, and an in-depth look at the key signaling pathways it modulates.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C60H96O25[1] |

| Molecular Weight | 1217.39 g/mol [1] |

| CAS Number | 877661-00-2[1][2][3][4][5] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the modulation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.

AMPK Signaling Pathway

This compound has been shown to activate AMPK signaling. AMPK is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.

References

An In-depth Technical Guide to the Discovery and Isolation of Foenumoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foenumoside B, a triterpenoid saponin isolated from the medicinal plant Lysimachia foenum-graecum, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the experimental protocols for its extraction and purification, as well as for the assessment of its biological effects. Quantitative data from key studies are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of the signaling pathways modulated by this compound, offering insights into its mechanisms of action at the molecular level. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this potent natural product.

Discovery and Biological Activities

This compound was first identified as an active component of Lysimachia foenum-graecum, a plant with a history of use in traditional medicine.[1] Subsequent research has elucidated its significant biological activities, primarily focusing on its anti-obesity, anti-inflammatory, and anti-adipogenic properties.

Anti-Obesity and Anti-Adipogenic Effects:

This compound has been shown to inhibit the differentiation of 3T3-L1 preadipocytes in a dose-dependent manner, with an IC50 of 0.2 μg/ml in adipogenesis assays.[1] This inhibition is associated with the suppression of peroxisome proliferator-activated receptor-γ (PPARγ), a master regulator of adipogenesis.[1][2] In vivo studies using high-fat diet-induced obese mice have demonstrated that oral administration of this compound (10 mg/kg/day for 6 weeks) significantly reduces body weight gain without affecting food intake.[1] This treatment also leads to a reduction in lipid accumulation in white adipose tissues and the liver, along with lower blood glucose and triglyceride levels.[1]

Anti-Inflammatory Effects:

This compound exhibits potent anti-inflammatory properties. It has been shown to suppress the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages. This leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, this compound reduces the LPS-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at both the protein and mRNA levels.

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Cell Line | Assay | IC50 Value | Reference |

| Anti-adipogenic Activity | 3T3-L1 | Adipogenesis Assay | 0.2 µg/mL | [1] |

| PPARγ Antagonism | - | PPARγ Transactivation Assay | 7.63 µg/mL | [2] |

Table 2: Effects of this compound in High-Fat Diet-Induced Obese Mice

| Parameter | Treatment Group | Control Group | Outcome | Reference |

| Dosage | 10 mg/kg/day for 6 weeks | Vehicle | - | [1] |

| Body Weight Gain | Significantly reduced | - | Anti-obesity effect | [1] |

| Lipid Accumulation (Adipose tissue & Liver) | Suppressed | - | Reduced steatosis | [1] |

| Blood Glucose | Lowered | - | Improved glycemic control | [1] |

| Blood Triglycerides | Lowered | - | Hypolipidemic effect | [1] |

| Blood ALT | Lowered | - | Hepatoprotective effect | [1] |

| Blood AST | Lowered | - | Hepatoprotective effect | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Lysimachia foenum-graecum

1. Extraction:

-

Air-dry the whole plant material of Lysimachia foenum-graecum and grind it into a fine powder.

-

Extract the powdered material with methanol (MeOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The saponin-rich fraction is typically found in the n-BuOH extract.

3. Chromatographic Purification:

-

Subject the n-BuOH fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol (CHCl3-MeOH) or a similar solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purify the enriched fraction using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Specific NMR data for this compound is not currently available in the public literature.

Anti-Adipogenic Activity Assay (3T3-L1 Cells)

1. Cell Culture and Seeding:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 24-well plates at a density that allows them to reach confluence.

2. Induction of Differentiation:

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). Treat the cells with various concentrations of this compound during this induction phase.

3. Maintenance:

-

On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

4. Quantification of Adipogenesis:

-

On Day 8, wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for 1 hour.

-

Stain the lipid droplets with Oil Red O solution for 1 hour.

-

Wash the cells with water to remove excess stain.

-

Elute the stain from the cells using isopropanol and measure the absorbance at a wavelength of 510 nm to quantify lipid accumulation.

Anti-Inflammatory Activity Assay (RAW264.7 Macrophages)

1. Cell Culture and Seeding:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

-

After the incubation period, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at 540 nm.

4. Measurement of Pro-inflammatory Cytokines:

-

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathway Visualizations

The biological effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Workflow for Isolation and Bioactivity Screening

Caption: Workflow for the isolation and bioactivity testing of this compound.

AMPK Signaling Pathway in Adipocytes

Caption: this compound activates AMPK, leading to reduced lipogenesis.

NF-κB Signaling Pathway in Macrophages

References

- 1. This compound from Lysimachia foenum-graecum inhibits adipocyte differentiation and obesity induced by high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of Adipocyte Differentiation by this compound from Lysimachia foenum-graecum Is Mediated by PPARγ Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Foenumoside B and Related Triterpene Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foenumoside B, a triterpene saponin primarily isolated from Lysimachia foenum-graecum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the biological effects of this compound and other structurally related triterpene saponins, with a focus on their anti-obesity, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key bioassays are provided, along with a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the underlying molecular mechanisms of action, primarily centered on the modulation of critical signaling pathways including AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-gamma (PPARγ), and nuclear factor-kappa B (NF-κB). Visual diagrams of these pathways and experimental workflows are included to enhance understanding.

Introduction to this compound and Triterpene Saponins

Triterpene saponins are a large and structurally diverse class of naturally occurring glycosides found in a wide variety of plants. They consist of a triterpenoid aglycone linked to one or more sugar chains. These compounds have garnered significant attention in the scientific community for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects[1][2].

This compound is a notable oleanane-type triterpene saponin that has been identified as a key active component in several medicinal plants, including Lysimachia foenum-graecum[3][4]. Its chemical structure confers a range of biological functionalities, making it a subject of intensive research for its therapeutic potential in various disease models. This guide will delve into the specific biological activities of this compound and provide a comparative context with other relevant triterpene and steroidal saponins, such as those found in Fenugreek (Trigonella foenum-graecum)[1].

Key Biological Activities of this compound

Anti-Obesity and Metabolic Regulation

This compound has demonstrated significant anti-obesity effects both in vitro and in vivo. It has been shown to inhibit the differentiation of preadipocytes into mature adipocytes and modulate lipid metabolism[3][4].

-

Inhibition of Adipogenesis: this compound blocks the differentiation of 3T3-L1 preadipocytes in a dose-dependent manner, with a reported IC50 of 0.2 μg/ml in an adipogenesis assay[3][5]. This inhibition is primarily mediated through its antagonistic effect on PPARγ, the master regulator of adipogenesis[3][6].

-

Activation of AMPK Signaling: this compound induces the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status[3][7]. Activated AMPK shifts metabolism from anabolic to catabolic pathways, leading to the suppression of lipogenic gene expression and enhancement of lipolytic gene expression[3].

-

In Vivo Efficacy: In a high-fat diet (HFD)-induced obesity mouse model, oral administration of this compound (10mg/kg/day for 6 weeks) significantly reduced body weight gain without affecting food intake[3][5]. This was accompanied by suppressed lipid accumulation in white adipose tissues and the liver, and improvements in blood glucose and triglyceride levels[3][5].

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7), this compound suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels[8].

-

Cytokine Suppression: It also reduces the LPS-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[8].

-

Modulation of NF-κB and AP-1: The anti-inflammatory effects of this compound are attributed to its ability to inhibit the transcriptional activities of NF-κB and activator protein-1 (AP-1)[8]. This is achieved by inhibiting the phosphorylation of upstream signaling molecules like AKT, p38, and STAT3, which in turn prevents the nuclear translocation of NF-κB[8].

-

In Vivo Sepsis Model: In a mouse model of LPS-induced sepsis, pretreatment with this compound increased the survival rate and inhibited the systemic production of pro-inflammatory mediators[8].

Anticancer Potential

While direct studies on the anticancer activity of this compound are limited, the broader class of triterpene and steroidal saponins, including those from fenugreek like diosgenin, have shown significant anticancer potential[9][10][11][12][13]. These compounds exert their effects through various mechanisms:

-

Induction of Apoptosis: Saponins can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and activating caspases[9][10][13].

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases, often the G1 phase[9][10].

-

Inhibition of Signaling Pathways: The anticancer effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3 pathways[9][13].

-

Inhibition of Metastasis: Some saponins have been shown to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases[9].

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and other relevant saponins.

Table 1: Quantitative Data for this compound

| Biological Activity | Assay/Model | Metric | Value | Reference(s) |

| Anti-adipogenesis | 3T3-L1 adipocyte differentiation | IC50 | 0.2 μg/mL | [3][5] |

| PPARγ Antagonism | PPARγ transactivation assay | IC50 | 7.63 μg/mL | [6] |

| Anti-obesity | High-fat diet-induced obese mice | Dose | 10 mg/kg/day (oral) | [3][5] |

| Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | IC50 | Not explicitly stated, but significant inhibition observed | [8] |

Table 2: Comparative Quantitative Data for Other Triterpene and Steroidal Saponins

| Saponin/Extract | Biological Activity | Cell Line/Model | Metric | Value | Reference(s) |

| Diosgenin | Anticancer | SAS oral cancer cells | IC50 | 31.7 µM | [14] |

| Diosgenin | Anticancer | HSC3 oral cancer cells | IC50 | 61 µM | [14] |

| Diosgenin | Anticancer | A549 lung carcinoma | IC50 | 27.14 µM (free diosgenin) | [15] |

| Yamogenin | Anticancer | HeLa cells | IC50 | 16.5 ± 0.59 µg/mL | [11] |

| Triterpenoid Saponins (from Clematis florida) | Anti-inflammatory (NO inhibition) | RAW264.7 cells | IC50 | 12.9–32.3 μM | [16] |

| Triterpenoid Saponins (from Entada phaseoloides) | Anti-inflammatory (NO inhibition) | RAW264.7 cells | IC50 | 20.13 - 25.08 µM | [17] |

| Triterpenoid Saponins (from Polygala japonica) | Anti-inflammatory (Carrageenan-induced paw edema) | Mice | Dose | Significant effect at tested doses | [13] |

| Aqueous Germinated Fenugreek Seed Extract | Anticancer | BXPC-3 pancreatic cancer cells | IC50 | 25 µg/mL | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

3T3-L1 Preadipocyte Differentiation Assay

Objective: To assess the inhibitory effect of a test compound on the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

-

Differentiation-inducing cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS

-

Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin

-

Test compound (e.g., this compound)

-

Oil Red O staining solution

-

Isopropanol

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% FBS until they reach confluence.

-

Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with the MDI differentiation cocktail containing various concentrations of the test compound or vehicle control.

-

Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with insulin medium containing the test compound or vehicle.

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS and the test compound or vehicle. Change the medium every two days.

-

Assessment of Adipogenesis (Day 8-10):

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for at least 1 hour to visualize lipid droplets.

-

Wash extensively with water.

-

For quantification, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 490 nm).

-

LPS-Induced Inflammatory Response in RAW264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of a test compound on LPS-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cells

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting (antibodies against iNOS, COX-2, p-p65, p-IκBα, etc.)

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measurement of NO Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Quantification of Cytokines: Use the collected cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols[19][20][21][22][23][24][25][26].

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB pathway proteins).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

In Vivo High-Fat Diet (HFD)-Induced Obesity Model

Objective: To assess the anti-obesity effect of a test compound in a diet-induced animal model of obesity.

Materials:

-

Male C57BL/6J mice (or other suitable strain)

-

Standard chow diet

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Test compound (e.g., this compound)

-

Metabolic cages (for food intake and energy expenditure measurements)

-

Equipment for measuring body weight, blood glucose, and lipid profiles.

Procedure:

-

Acclimation: Acclimate the mice to the housing conditions for at least one week.

-

Dietary Intervention: Divide the mice into groups: a control group on a standard chow diet, an HFD group, and HFD groups treated with different doses of the test compound.

-

Compound Administration: Administer the test compound daily via oral gavage or mixed in the diet for a specified duration (e.g., 6-12 weeks).

-

Monitoring:

-

Measure body weight and food intake regularly (e.g., weekly).

-

Periodically measure fasting blood glucose and lipid levels (triglycerides, total cholesterol).

-

-

Terminal Procedures:

-

At the end of the study, euthanize the mice and collect blood for final biochemical analysis.

-

Dissect and weigh adipose tissue depots (e.g., epididymal, perirenal) and the liver.

-

Perform histological analysis (e.g., H&E staining) of adipose tissue and liver to assess adipocyte size and lipid accumulation.

-

Conduct molecular analysis (e.g., Western blot, qPCR) on tissues to examine the expression of genes and proteins related to lipid metabolism and inflammation.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The biological activities of this compound are primarily attributed to its ability to modulate key cellular signaling pathways.

This compound activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation in the mitochondria. Activated AMPK also suppresses the expression of lipogenic transcription factors like SREBP-1c.

This compound acts as an antagonist of PPARγ. By inhibiting PPARγ, it prevents the transcription of target genes that are essential for adipocyte differentiation and lipid storage, such as fatty acid binding protein 4 (FABP4) and lipoprotein lipase (LPL).

This compound inhibits the activation of the NF-κB pathway in response to inflammatory stimuli like LPS. It prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus. This leads to the downregulation of pro-inflammatory gene expression.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening and characterization of bioactive compounds like this compound from natural sources.

Conclusion

This compound and related triterpene saponins represent a valuable class of natural products with significant therapeutic potential. Their multifaceted biological activities, including anti-obesity, anti-inflammatory, and potential anticancer effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the current scientific understanding of these compounds, offering detailed experimental protocols and quantitative data to support further research and development in this promising area. The continued investigation of this compound and other saponins is warranted to fully elucidate their mechanisms of action and to explore their potential translation into novel therapeutic agents for a range of human diseases.

References

- 1. Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity-Based Screening for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. toolify.ai [toolify.ai]

- 13. researchgate.net [researchgate.net]

- 14. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 15. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Triterpene saponins with anti-inflammatory activity from the stems of Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Consistent interactions between tumor cell IL-6 and macrophage TNF-α enhance the growth of human prostate cancer cells in the bone of nude mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells [mdpi.com]

- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-depth Technical Guide on the Mechanism of Action of Foenumoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foenumoside B, a triterpene saponin isolated from Lysimachia foenum-graecum, has emerged as a promising bioactive compound with significant therapeutic potential in metabolic and inflammatory disorders. This technical guide delineates the molecular mechanisms underpinning the anti-obesity and anti-inflammatory effects of this compound. It acts as a peroxisome proliferator-activated receptor-γ (PPARγ) antagonist, thereby inhibiting adipogenesis. Furthermore, this compound demonstrates potent anti-inflammatory properties by modulating key signaling pathways, including the inhibition of NF-κB and AP-1 activation through the suppression of AKT, p38, and STAT3 phosphorylation. This document provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Anti-Adipogenic Mechanism of Action

This compound exerts its anti-obesity effects primarily through the inhibition of adipocyte differentiation. The core of this mechanism lies in its ability to act as an antagonist to Peroxisome Proliferator-Activated Receptor-γ (PPARγ), the master regulator of adipogenesis.

Inhibition of Adipocyte Differentiation and PPARγ Antagonism

This compound effectively blocks the differentiation of preadipocytes into mature adipocytes.[1][2] In vitro studies using 3T3-L1 preadipocytes have demonstrated a dose-dependent inhibition of differentiation.[1] This inhibitory effect is achieved through the direct antagonism of PPARγ. This compound inhibits the transactivation activity of PPARγ and disrupts the interaction between the PPARγ ligand-binding domain (LBD) and the coactivator SRC-1.[2]

Downstream Effects on Gene Expression

By antagonizing PPARγ, this compound suppresses the expression of key lipogenic genes that are crucial for fat accumulation, including fatty acid-binding protein 4 (aP2), CD36, and fatty acid synthase (FAS).[2] In addition to suppressing lipogenesis, this compound also promotes lipid breakdown by enhancing the expression of lipolytic genes.[1]

Activation of AMP-Activated Protein Kinase (AMPK)

This compound has been shown to induce the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK shifts cellular metabolism from energy consumption (anabolism) to energy production (catabolism). While the precise upstream mechanism of how this compound activates AMPK is not fully elucidated, its activation contributes to the overall anti-obesity effect by promoting fatty acid oxidation and inhibiting lipid synthesis.[1][3]

Quantitative Data: Anti-Adipogenic Effects

| Parameter | Value | Cell Line/Model | Reference |

| IC50 for Adipogenesis Inhibition | 0.2 µg/mL | 3T3-L1 preadipocytes | [1] |

| IC50 for PPARγ Transactivation Inhibition | 7.63 µg/mL | HEK293T cells | [2] |

| Effective in vivo Dosage | 10 mg/kg/day (oral) | High-fat diet-induced obese mice | [1] |

Anti-Inflammatory Mechanism of Action

This compound exhibits significant anti-inflammatory properties by suppressing the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS).[4]

Inhibition of Pro-inflammatory Mediators

In murine macrophages (RAW264.7 and primary macrophages), this compound suppresses the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[4] This leads to a consequent reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4] Furthermore, this compound diminishes the LPS-induced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4]

Modulation of NF-κB and AP-1 Signaling Pathways

The primary anti-inflammatory mechanism of this compound involves the inhibition of the transcriptional activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4] This is achieved by preventing the nuclear translocation of NF-κB.[4]

Upstream Signaling: Inhibition of AKT, p38, and STAT3 Phosphorylation

The inhibitory effect of this compound on NF-κB and AP-1 is mediated through the suppression of upstream signaling molecules. Specifically, this compound inhibits the LPS-induced phosphorylation of protein kinase B (AKT), p38 mitogen-activated protein kinase (p38 MAPK), and signal transducer and activator of transcription 3 (STAT3).[4] The inhibition of these pathways collectively leads to the reduced activation of NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.[4]

In Vivo Efficacy in a Sepsis Model

In an endotoxin-induced shock model in mice, pretreatment with this compound was found to inhibit the LPS-stimulated expression of pro-inflammatory mediators in both plasma and liver. Importantly, this compound significantly increased the survival rate of mice in this sepsis model, highlighting its potent in vivo anti-inflammatory effects.[4]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Anti-adipogenic signaling pathway of this compound.

Experimental Workflows

Caption: Workflow for adipogenesis inhibition assay.

Caption: Workflow for in vitro anti-inflammatory assay.

Experimental Protocols

3T3-L1 Adipocyte Differentiation Inhibition Assay

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Induction of Differentiation: To initiate differentiation, post-confluent 3T3-L1 cells (day 0) are cultured in differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).

-

This compound Treatment: Concurrently with the induction of differentiation, cells are treated with varying concentrations of this compound or vehicle control.

-

Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every two days, until day 8.

-

Lipid Accumulation Staining: On day 8, differentiated adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour. After washing with water, cells are stained with Oil Red O solution for 1 hour to visualize intracellular lipid droplets.

-

Quantification: To quantify lipid accumulation, the stained lipid droplets are eluted with isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a wavelength of 510 nm.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

This compound Pretreatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: After pretreatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Absorbance is read at 540 nm.

-

Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To determine the effect on protein expression (iNOS, COX-2) and phosphorylation of signaling proteins (AKT, p38, STAT3, IκBα, p65), cells are lysed after treatment, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): To analyze mRNA expression levels of inflammatory genes, total RNA is extracted from treated cells, reverse-transcribed to cDNA, and subjected to qRT-PCR using specific primers.

Conclusion

This compound presents a multi-faceted mechanism of action, targeting key regulators of both metabolism and inflammation. Its ability to antagonize PPARγ provides a direct pathway to inhibit adipogenesis and reduce lipid accumulation. Concurrently, its potent anti-inflammatory effects, mediated through the suppression of the AKT/p38/STAT3-NF-κB/AP-1 signaling axis, underscore its potential in treating inflammatory conditions. The detailed mechanistic insights and methodologies provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent for obesity, metabolic syndrome, and inflammatory diseases. Further investigation into the upstream target of this compound for AMPK activation and the precise molecular interactions with the components of the inflammatory signaling pathways will be crucial for its clinical translation.

References

- 1. This compound isolated from Lysimachia foenum-graecum extract suppresses LPS-induced inflammatory response via NF-κB/AP-1 inactivation in murine macrophages and in endotoxin-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Foenumoside B as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Foenumoside B, a natural compound identified as a selective antagonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a critical nuclear receptor involved in adipogenesis, lipid metabolism, and insulin sensitivity, making it a key target for therapeutic intervention in metabolic diseases. This document consolidates the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.

Introduction to PPARγ and its Antagonism

Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Upon activation by endogenous ligands (e.g., fatty acids) or synthetic agonists (e.g., thiazolidinediones), PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[3]

PPARγ is a master regulator of adipocyte differentiation and is crucial for maintaining glucose and lipid homeostasis.[1][2] While PPARγ agonists have been utilized as insulin sensitizers in the treatment of type 2 diabetes, their use is often associated with undesirable side effects such as weight gain and fluid retention. This has spurred interest in the therapeutic potential of PPARγ antagonists. By inhibiting PPARγ activity, antagonists can suppress adipogenesis and have been shown in preclinical models to improve insulin sensitivity and reduce body weight, offering a promising alternative strategy for managing metabolic disorders.[1][2]

This compound: A Selective PPARγ Antagonist

This compound is a triterpene saponin isolated from the plant Lysimachia foenum-graecum.[1][2] Research has identified this compound as a selective antagonist of PPARγ. It has been shown to inhibit adipocyte differentiation in vitro and improve metabolic parameters in animal models of obesity and insulin resistance.[1][2]

Mechanism of Action

This compound exerts its antagonistic effect on PPARγ through the modulation of coregulator recruitment. In the presence of a PPARγ agonist like rosiglitazone, PPARγ recruits coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), which initiate gene transcription. This compound has been demonstrated to block this agonist-induced interaction between the PPARγ ligand-binding domain (LBD) and SRC-1.[1][2]

Conversely, in the basal state, PPARγ can be bound by corepressors like the Nuclear Receptor Corepressor-1 (NCoR-1), which suppress gene expression. Agonist binding leads to the dissociation of these corepressors. This compound has been shown to reverse the agonist-induced reduction of NCoR-1 binding to PPARγ, thereby maintaining a repressive state.[1][2] This dual action on coactivator and corepressor interactions is central to its antagonistic activity.

Figure 1: Mechanism of PPARγ antagonism by this compound.

Quantitative Data

The primary study by Kim et al. (2016) provides the most comprehensive quantitative data on the activity of this compound.[1][2]

| Parameter | Compound | IC50 | Assay |

| PPARγ Transactivation | This compound (FSB) | 7.63 µg/mL | Luciferase Reporter Assay |

| Lysimachia foenum-graecum Extract (LFE) | 22.5 µg/mL | Luciferase Reporter Assay | |

| Selectivity | This compound (FSB) | No significant inhibition | PPARα and PPARδ Transactivation Assays |

| Lysimachia foenum-graecum Extract (LFE) | No significant inhibition | PPARα and PPARδ Transactivation Assays |

Table 1: In vitro activity of this compound and its source extract.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a PPARγ antagonist. These protocols are based on established methods and the descriptions in the primary literature.

3T3-L1 Preadipocyte Differentiation Assay

This assay is fundamental for assessing the pro- or anti-adipogenic potential of a compound.

Objective: To determine the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound

-

Rosiglitazone (PPARγ agonist)

-

Oil Red O staining solution

-

Isopropanol

Protocol:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% bovine calf serum until confluent.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with MDI medium containing various concentrations of this compound or vehicle control, in the presence or absence of a PPARγ agonist like rosiglitazone.

-

Medium Change: On Day 2, replace the medium with insulin medium containing the respective treatments.

-

Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days and re-adding the test compounds.

-

Assessment of Differentiation (Day 8-10):

-

Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

-

Quantification: Elute the stain with isopropanol and measure the absorbance at approximately 500 nm.

-

Gene Expression Analysis: Harvest cells for RNA extraction and perform qPCR to analyze the expression of adipogenic marker genes such as aP2, CD36, and FAS.

-

Figure 2: Workflow for 3T3-L1 adipocyte differentiation assay.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate or inhibit PPARγ-mediated gene transcription.

Objective: To measure the antagonistic activity of this compound on PPARγ transactivation.

Materials:

-

HEK293T or other suitable host cells

-

Expression vector for GAL4-PPARγ-LBD (a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain)

-

Reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)

-

Transfection reagent

-

Luciferase assay system

-

This compound

-

Rosiglitazone

Protocol:

-

Transfection: Co-transfect the host cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector. A vector for a constitutively expressed reporter (e.g., β-galactosidase) can be included for normalization.

-

Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle, in the presence of a fixed concentration of rosiglitazone to stimulate PPARγ activity.

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the IC50 value for this compound's inhibition of rosiglitazone-induced luciferase expression.

Mammalian Two-Hybrid Assay for Coactivator/Corepressor Interaction

This assay assesses the ability of a compound to modulate the interaction between PPARγ and its coregulators.

Objective: To determine if this compound blocks coactivator recruitment and/or enhances corepressor binding to PPARγ.

Materials:

-

Host cells (e.g., HEK293T)

-

Expression vector for GAL4-PPARγ-LBD

-

Expression vector for VP16-SRC-1 (or VP16-NCoR-1), a fusion of the VP16 activation domain and the coactivator/corepressor.

-

UAS-luciferase reporter vector

-

Transfection reagent, test compounds, and luciferase assay system as above.

Protocol:

-

Transfection: Co-transfect cells with the GAL4-PPARγ-LBD, VP16-coregulator, and UAS-luciferase reporter vectors.

-

Treatment: Treat the cells with this compound in the presence or absence of rosiglitazone.

-

Analysis: Measure luciferase activity as described above. A decrease in luciferase signal in the coactivator assay or an increase in the corepressor assay indicates an antagonistic mechanism.

In Vivo Studies in Animal Models of Obesity

ob/ob and KKAy mice are common genetic models of obesity, insulin resistance, and type 2 diabetes used to evaluate the efficacy of metabolic drugs.

Objective: To assess the effect of Lysimachia foenum-graecum extract (LFE), containing this compound, on metabolic parameters in vivo.

Protocol Outline:

-

Animal Models: Use male ob/ob or KKAy mice.

-

Treatment: Administer LFE or vehicle control daily via oral gavage for a specified period (e.g., 4-6 weeks).

-

Monitoring:

-

Body Weight and Food Intake: Record daily or several times a week.

-

Glucose and Insulin Tolerance Tests (GTT/ITT): Perform at the end of the study to assess glucose homeostasis and insulin sensitivity.

-

Serum Analysis: Collect blood at sacrifice to measure levels of glucose, insulin, triglycerides, and other metabolic markers.

-

Tissue Analysis: Harvest liver and adipose tissue for weight measurement, histological analysis (e.g., H&E staining for hepatic steatosis, adipocyte size), and gene expression analysis (qPCR for markers of adipogenesis and inflammation).

-

Conclusion and Future Directions